(2-Methylnaphthalen-1-yl)thiourea
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Overview
Description
(2-Methylnaphthalen-1-yl)thiourea is an organosulfur compound that belongs to the class of thioureas. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. This compound is derived from naphthalene, a polycyclic aromatic hydrocarbon, with a methyl group attached to the second carbon atom and a thiourea group attached to the first carbon atom of the naphthalene ring.
Mechanism of Action
Target of Action
Thiourea derivatives, including (2-Methylnaphthalen-1-yl)thiourea, have been found to interact with a variety of molecular targets. Thiourea derivatives are known to interact with enzymes involved in the biosynthesis of various cell wall components, including mycolic acids, peptidoglycans, and arabinans .
Mode of Action
It is known that thiourea derivatives can inhibit the polymerization process of certain proteins . This suggests that this compound may interact with its targets, leading to changes in their function and potentially inhibiting their activity.
Pharmacokinetics
A study on the pharmacokinetics of other thiourea derivatives showed that these compounds exhibit characteristics similar to those of conventional drugs when evaluated in terms of pharmacokinetics, drug-likeness, and medicinal chemistry . This suggests that this compound may have similar ADME properties, impacting its bioavailability.
Action Environment
Like other chemical compounds, its action and stability could potentially be influenced by factors such as temperature, ph, and the presence of other substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Methylnaphthalen-1-yl)thiourea can be synthesized through various methods. One common approach involves the reaction of 2-methylnaphthalene-1-amine with thiophosgene or isothiocyanates under controlled conditions. The reaction typically takes place in an organic solvent such as tetrahydrofuran or dichloromethane, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the thiourea derivative .
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: (2-Methylnaphthalen-1-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Various nucleophiles such as amines or alcohols, often in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted derivatives.
Scientific Research Applications
(2-Methylnaphthalen-1-yl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential antibacterial, antioxidant, and anticancer properties.
Industry: Utilized in the production of dyes, elastomers, and as a stabilizer in various industrial processes.
Comparison with Similar Compounds
Naphthalene Derivatives: Compounds such as 2-methylnaphthalene and 1-naphthylamine, which share structural similarities but differ in functional groups and reactivity.
Uniqueness: (2-Methylnaphthalen-1-yl)thiourea is unique due to its combination of the naphthalene ring and thiourea group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-methylnaphthalen-1-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c1-8-6-7-9-4-2-3-5-10(9)11(8)14-12(13)15/h2-7H,1H3,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZBSRYHAMYUUEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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